

Technical Guide: Solubility and Stability Profiling of 3-Butylpiperazin-2-one

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Compound of Interest

Compound Name:	3-Butylpiperazin-2-one
CAS No.:	90152-25-3
Cat. No.:	B1290796

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Executive Summary

3-Butylpiperazin-2-one (often derived from Norleucine) represents a critical chiral scaffold in the synthesis of peptidomimetics and kinase inhibitors. As a cyclic lactam with a secondary amine and a lipophilic butyl side chain, its physicochemical behavior bridges the gap between highly polar heterocycles and lipophilic building blocks.

This guide provides a technical framework for the solubility and stability profiling of **3-Butylpiperazin-2-one**. It synthesizes empirical data from structural analogues with standard characterization protocols, offering researchers a self-validating roadmap for handling this intermediate in drug development workflows.

Physicochemical Identity & Structural Logic

The solubility and stability of **3-Butylpiperazin-2-one** are dictated by two competing structural motifs: the polar, hydrogen-bonding lactam/amine core and the lipophilic butyl chain.

Property	Value / Characteristic	Structural Rationale
Molecular Formula	C ₈ H ₁₆ N ₂ O	Core piperazinone ring + Butyl chain.
Molecular Weight	156.23 g/mol	Low MW fragment, favorable for CNS penetration.
Predicted LogP	-0.8 – 1.2	The butyl group increases lipophilicity compared to bare piperazin-2-one (LogP < 0).
pKa (Base)	~8.0 – 9.0	Secondary amine (N4) is basic; Lactam nitrogen (N1) is non-basic.
H-Bond Donors	2 (Amide NH, Amine NH)	High potential for crystal lattice energy (high MP).
Physical State	Solid / Viscous Oil	Often isolated as a waxy solid; enantiopure forms (e.g., S-isomer) are more likely crystalline.

Solubility Profiling

Thermodynamic Solubility Landscape

The 3-butyl substitution disrupts the high-melting crystal lattice typical of unsubstituted piperazinones, generally improving solubility in organic solvents. However, the compound remains amphiphilic.

Reference Solubility Matrix (Estimated based on Structural Analogues):

Solvent Class	Solvent	Solubility Rating	Mechanistic Insight
Polar Protic	Water	High (>50 mg/mL)	H-bonding with amine/amide overcomes butyl lipophilicity. pH dependent.
Polar Protic	Methanol / Ethanol	Very High (>100 mg/mL)	Excellent solvation of both the polar core and alkyl chain.
Polar Aprotic	DMSO / DMF	Very High (>100 mg/mL)	Universal solvent for this scaffold; disrupts inter-molecular H-bonds.
Chlorinated	Dichloromethane (DCM)	High (>50 mg/mL)	Preferred solvent for extraction/synthesis; solubilizes the neutral free base well.
Esters	Ethyl Acetate	Moderate (10–30 mg/mL)	Good for recrystallization; solubility drops significantly at low temps.
Hydrocarbons	Hexanes / Heptane	Low (<1 mg/mL)	Used as an anti-solvent to crash out the product during purification.

Protocol: Thermodynamic Solubility Determination

Do not rely on visual inspection alone. Microprecipitates can lead to false positives.

Step-by-Step Workflow:

- Saturation: Add excess **3-Butylpiperazin-2-one** to 2 mL of solvent in a borosilicate vial.

- Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
- Filtration: Filter supernatant through a 0.22 μm PVDF syringe filter (pre-saturated).
- Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve.
- pH Check: For aqueous samples, measure the final pH, as the amine's self-buffering effect can alter solubility.

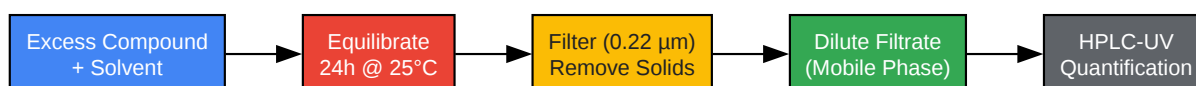


Figure 1: Thermodynamic Solubility Determination Workflow

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Stability Assessment

Hydrolytic Stability (Lactam Integrity)

The piperazin-2-one ring contains a cyclic amide (lactam). While 6-membered lactams are more stable than their strained 4-membered counterparts (beta-lactams), they are susceptible to ring opening under extreme pH.

- Acidic Conditions (pH < 2): The secondary amine protonates first. Strong heating in concentrated acid (e.g., 6M HCl, 100°C) will hydrolyze the lactam, opening the ring to form the corresponding amino-acid/diamine derivative (e.g., Norleucine-diamine).
- Neutral/Physiological (pH 7.4): Stable. Suitable for biological assays.
- Basic Conditions (pH > 12): Generally stable at room temperature, but prolonged exposure to strong bases (KOH/NaOH) at high temperatures can induce hydrolysis or racemization at the chiral center (C3).

Oxidative Stability

The secondary amine (N4 position) is the "weak link" regarding oxidation.

- N-Oxidation: Exposure to peroxides (e.g., mCPBA, H₂O₂) can form the N-oxide.

- Degradation: Radical-mediated oxidation (e.g., standing in varying air/light) can lead to complex degradation products, including dehydrogenation to the pyrazinone analogue.

Protocol: Forced Degradation Study

To validate stability for formulation or storage:

- Stock Solution: Prepare 1 mg/mL in Acetonitrile/Water (50:50).
- Stress Conditions:
 - Acid: 0.1 N HCl, 60°C, 4 hours.
 - Base: 0.1 N NaOH, 60°C, 4 hours.
 - Oxidation:[1][2] 3% H₂O₂, RT, 4 hours.
 - Thermal: 60°C, 24 hours (no reagents).
- Analysis: Quench samples to neutral pH and analyze via HPLC-MS to identify ring-opened species (M+18 mass shift).

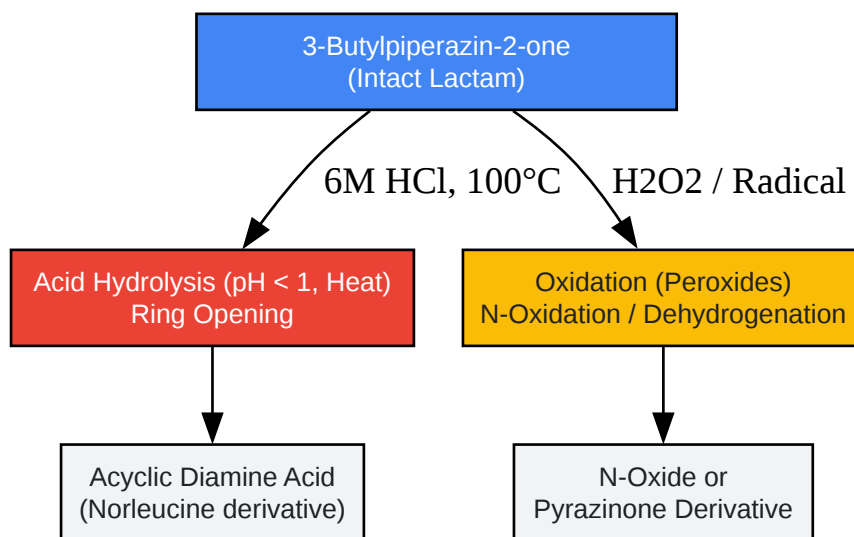


Figure 2: Primary Degradation Pathways of Piperazinone Scaffold

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Practical Implications for Development

Purification & Isolation

- Extraction: Use Dichloromethane (DCM) at basic pH (pH > 9) to ensure the secondary amine is deprotonated and partitions into the organic phase.
- Column Chromatography: A gradient of DCM:Methanol (95:5 to 90:10) is typically effective. The polarity of the lactam requires methanol to elute from silica.
- Recrystallization: If the compound is solid, Ethyl Acetate/Heptane is the standard solvent system. Dissolve in hot EtOAc, then slowly add Heptane until turbidity persists.

Storage Recommendations

- Hygroscopicity: Piperazine derivatives are often hygroscopic. Store in a desiccator.
- Atmosphere: Store under Nitrogen or Argon to prevent slow oxidative degradation of the secondary amine.
- Temperature: -20°C for long-term storage; 2-8°C for working stocks.

References

- Synthesis and Properties of Piperazinone Scaffolds Benchchem. "(S)-3-Methylpiperazin-2-one: Synthesis and Characterization." (Provides foundational data on the 3-substituted piperazin-2-one class, including reductive amination protocols and stability).
- Hydrolysis of Piperazinone Rings ACS Omega. "Reactions of Piperazin-2-one... Prompted by Phosphoryl Chloride." 2019.[3][4] (Details the chemical reactivity of the piperazinone ring, including hydrolysis and phosphonylation).
- General Solubility of Piperazine Derivatives Solubility of Things. "Piperazine Solubility Data." (General reference for the solubility trends of the piperazine core in water and organic solvents).
- Synthetic Routes for 3-Substituted Piperazines MDPI. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters." (Describes purification solvents

(EtOAc/Hexanes) and handling of similar lipophilic piperazinone intermediates).

- Oxidative Degradation Studies Heriot-Watt University. "Oxidative degradation of Piperazine in aqueous solutions." (Highlights the susceptibility of the piperazine ring to oxidative radical attack).

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